N-Methyl-1H-benzo[d]imidazol-2-amine
Overview
Description
N-Methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a methyl group attached to the nitrogen atom at the 1-position and an amine group at the 2-position.
Mechanism of Action
Target of Action
N-Methyl-1H-benzo[d]imidazol-2-amine primarily targets the PqsR in Pseudomonas aeruginosa . PqsR is a key component of the quorum sensing (QS) system, a bacterial cell-to-cell signaling mechanism that controls virulence .
Mode of Action
The compound acts as a PqsR antagonist . It inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations . This interference with the pqs system results in a reduction of bacterial virulence gene expression and biofilm maturation .
Biochemical Pathways
The compound affects the quorum sensing (QS) systems in P. aeruginosa, specifically the Pseudomonas Quinolone System (pqs) . These systems produce signal molecules, known as autoinducers (AIs), which upon reaching a certain threshold concentration at a high population density, activate their corresponding receptor proteins and form complexes which in turn induce the expression of virulence genes .
Result of Action
The compound’s action leads to a significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production . This results in a reduction of bacterial virulence gene expression and biofilm maturation , thereby reducing the pathogenicity of P. aeruginosa.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain substituents in the compound can enhance or abolish its inhibitory activity
Biochemical Analysis
Biochemical Properties
It is known that imidazoles, the core structure of this compound, are key components to functional molecules that are used in a variety of everyday applications .
Cellular Effects
It has been reported that certain benzimidazole derivatives have shown promising activity against Pseudomonas aeruginosa infections .
Molecular Mechanism
The molecular mechanism of N-Methyl-1H-benzo[d]imidazol-2-amine is not well-studied. It is known that certain benzimidazole derivatives can inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by methylation of the resulting benzimidazole. Another approach is the reaction of o-phenylenediamine with methyl isocyanate under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-Methyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazol-2-amine: Lacks the methyl group at the 1-position.
N-Methyl-1H-benzo[d]imidazol-2-ylamine: Similar structure but different substitution pattern.
2-Amino-1-methylbenzimidazole: Another isomer with the methyl group at the 1-position and the amine group at the 2-position.
Uniqueness
N-Methyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 1-position and the amine group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-methyl-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBBQFWHUCTZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350307 | |
Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17228-38-5 | |
Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.